An In-depth Technical Guide to N-benzyl-N-methyl-p-phenylenediamine: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to N-benzyl-N-methyl-p-phenylenediamine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-N-methyl-p-phenylenediamine, systematically known as 1-N-benzyl-1-N-methylbenzene-1,4-diamine, is a substituted aromatic diamine of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic routes. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs to provide a robust predictive profile for its spectroscopic and reactive characteristics. We will delve into detailed experimental protocols for its synthesis, based on established methods for preparing unsymmetrically N,N-disubstituted p-phenylenediamines. Furthermore, this document explores the potential applications of this compound, drawing parallels with the well-established uses of other N-substituted p-phenylenediamines in fields such as polymer chemistry and dye manufacturing. Safety considerations for handling this class of compounds are also discussed.
Introduction and Chemical Identity
N-benzyl-N-methyl-p-phenylenediamine is a derivative of p-phenylenediamine (PPD), a foundational molecule in industrial chemistry.[1] The substitution of one amino group with both a benzyl and a methyl group results in an unsymmetrical tertiary amine, which imparts specific solubility, reactivity, and application profiles. While not as extensively documented as other PPD derivatives, its structural motifs suggest potential utility as an antioxidant, a precursor in dye and polymer synthesis, and as a building block in medicinal chemistry.
The primary challenge in documenting this specific molecule is the scarcity of dedicated research and characterization data in publicly accessible databases. Therefore, this guide will also draw upon the well-characterized properties of analogous compounds to provide a comprehensive and predictive overview.
Physicochemical and Structural Properties
The fundamental properties of N-benzyl-N-methyl-p-phenylenediamine are summarized in Table 1. These values are a combination of available data and estimations based on its chemical structure.
| Property | Value | Source |
| Systematic Name | 1-N-benzyl-1-N-methylbenzene-1,4-diamine | - |
| Common Name | N-benzyl-N-methyl-p-phenylenediamine | - |
| Molecular Formula | C₁₄H₁₆N₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| CAS Number | Not explicitly assigned; requires verification | - |
| Appearance | Expected to be a crystalline solid or oil, may darken on exposure to air and light | Inferred from related p-phenylenediamines |
| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water | Inferred from structural analogs |
| Melting Point | Not determined experimentally | - |
| Boiling Point | Not determined experimentally | - |
Synthesis of N-benzyl-N-methyl-p-phenylenediamine
The synthesis of unsymmetrically N,N-disubstituted p-phenylenediamines can be approached through several established routes. A common and effective strategy involves the nitrosation of an appropriate N-substituted aniline precursor, followed by reduction of the nitroso group to the corresponding amine.
Proposed Synthetic Pathway
A logical and experimentally viable route to N-benzyl-N-methyl-p-phenylenediamine is a two-step process starting from N-benzyl-N-methylaniline.
Caption: Proposed two-step synthesis of N-benzyl-N-methyl-p-phenylenediamine.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of N,N-disubstituted p-phenylenediamines.[3][4][5]
Step 1: Synthesis of N-benzyl-N-methyl-4-nitrosoaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-benzyl-N-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Nitrosating Agent Preparation: Prepare a solution of sodium nitrite (1.05 equivalents) in water.
-
Nitrosation: Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The reaction is typically exothermic and requires careful monitoring and cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the nitroso product may precipitate. If so, it can be collected by filtration. Otherwise, the reaction mixture is carefully neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
Step 2: Reduction of N-benzyl-N-methyl-4-nitrosoaniline
-
Reaction Setup: Dissolve the crude N-benzyl-N-methyl-4-nitrosoaniline from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Reduction:
-
Method A (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Method B (Chemical Reduction): Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid to the nitrosoaniline solution.[5] The reaction mixture is typically heated to facilitate the reduction.
-
-
Work-up:
-
For Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
For Method B: Carefully neutralize the acidic reaction mixture with a strong base (e.g., NaOH) while cooling in an ice bath. Extract the product with an organic solvent.
-
-
Purification: The crude N-benzyl-N-methyl-p-phenylenediamine can be purified by column chromatography on silica gel or by vacuum distillation. Due to the susceptibility of p-phenylenediamines to oxidation, all purification steps should be performed promptly, and the final product should be stored under an inert atmosphere.[3]
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for N-benzyl-N-methyl-p-phenylenediamine, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups, typically in the range of 6.5-7.5 ppm. The benzylic methylene protons (-CH₂-) would likely appear as a singlet around 4.3-4.5 ppm. The N-methyl protons (-CH₃) would also be a singlet, expected to be in the region of 2.8-3.0 ppm. The protons of the primary amino group (-NH₂) would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those attached to nitrogen atoms being shifted downfield. The benzylic carbon is expected around 50-55 ppm, and the N-methyl carbon around 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region.
-
C-N stretching: Absorptions in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 212.29. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or cleavage adjacent to the nitrogen atoms.
Applications and Industrial Relevance
While specific applications for N-benzyl-N-methyl-p-phenylenediamine are not widely documented, its structural features suggest its utility in areas where other N-substituted p-phenylenediamines are employed.
-
Antioxidants and Antiozonants: N-substituted p-phenylenediamines are extensively used as antioxidants and antiozonants in the rubber industry to prevent degradation of polymers.[6][7] The presence of both alkyl and aryl substituents on the nitrogen can modulate the antioxidant activity.
-
Dye Intermediates: p-Phenylenediamine and its derivatives are key precursors in the synthesis of a wide range of dyes, including hair dyes and textile colorants.[6]
-
Precursors in Materials Science: The diamine functionality allows this molecule to be a monomer or cross-linking agent in the synthesis of polymers such as aramids and other high-performance materials.[6]
-
Photographic Developers: Certain N,N-disubstituted p-phenylenediamines are used as color developing agents in photography.[4]
Safety and Handling
Substituted p-phenylenediamines should be handled with care, as many compounds in this class can be skin and respiratory sensitizers and may be toxic.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Oxidation: p-Phenylenediamines are prone to air oxidation, which can result in discoloration and the formation of potentially more hazardous byproducts.[3] Store in a cool, dark place under an inert atmosphere.
-
Toxicity: While specific toxicological data for N-benzyl-N-methyl-p-phenylenediamine is not available, related compounds are known to be harmful if swallowed or absorbed through the skin. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[9] Chronic exposure may lead to sensitization.[9]
Conclusion
N-benzyl-N-methyl-p-phenylenediamine represents an interesting, though under-characterized, member of the substituted p-phenylenediamine family. This guide has provided a detailed overview of its likely chemical properties, a plausible and detailed synthetic route, and a predictive spectroscopic profile based on the analysis of its structural analogs. The potential applications in polymer chemistry, dye synthesis, and materials science are significant, warranting further investigation into this compound. Researchers working with this molecule should adhere to strict safety protocols due to the potential hazards associated with this class of chemicals.
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